![molecular formula C11H12N2O2 B2923538 Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1245563-05-6](/img/structure/B2923538.png)

Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

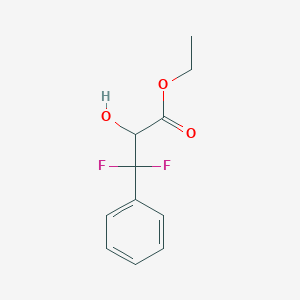

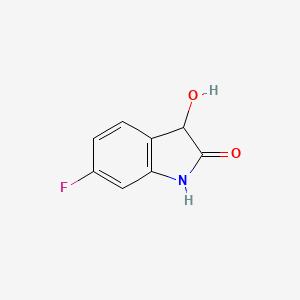

“Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including “Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate”, often involves the use of a coupling reagent for amidation, during which the in situ generated byproduct subsequently catalyzes the cyclization reaction to form the benzimidazole ring .Molecular Structure Analysis

The molecular structure of “Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The InChI code for this compound is 1S/C11H12N2O2/c1-3-13-7-12-9-6-8 (11 (14)15-2)4-5-10 (9)13/h4-7H,3H2,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate” has a molecular weight of 204.23 . It is a derivative of imidazole, which is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Radioligand Synthesis for PET Imaging : Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate derivatives are used in synthesizing specific radioligands. For instance, ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (RO 15.1788 11C) is a benzodiazepine antagonist used for in vivo studies of benzodiazepine receptors through positron emission tomography (PET) imaging (Maziére et al., 1984).

Antimicrobial Agent Development : This compound is integral in designing novel antimicrobial agents. A study describes the synthesis of hybrid molecules combining 2-aryl-ethyl-1H-benzo[d]imidazole-5-carboxylate and oxadiazoles, showing promising antimicrobial and anti-tubercular activities (Shruthi et al., 2016).

Corrosion Inhibition : The benzimidazole derivatives, which include the Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate structure, are studied for their corrosion inhibition properties. These compounds have been found effective in protecting metals like mild steel in corrosive environments (Ammal et al., 2018).

Biotransformation Studies : Benzimidazole compounds, similar in structure to Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate, are examined for their biotransformation pathways in activated sludge, highlighting the environmental impact and degradation mechanisms of such organic micropollutants (Huntscha et al., 2014).

Synthesis of Benzimidazoles : This compound is used in the synthesis of benzimidazoles, which are crucial in various pharmaceutical applications. Studies focus on efficient synthesis methods at room temperature, indicating its role in advancing green chemistry (Khazaei et al., 2011).

Material Science Applications : The compound also finds its use in material science, particularly in the study of ferroelectricity and antiferroelectricity in benzimidazoles. This research is significant for developing new materials for electronic devices (Horiuchi et al., 2012).

Orientations Futures

Imidazole derivatives, including “Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate”, have significant potential in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring their potential applications in various therapeutic areas.

Propriétés

IUPAC Name |

methyl 1-ethylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-13-7-12-9-6-8(11(14)15-2)4-5-10(9)13/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXIRPRUJJRIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2923456.png)

![N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2923460.png)

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2923462.png)

![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2923465.png)

![2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2923475.png)

![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)

![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)